![molecular formula C9H5BrN4O B3030214 9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 882517-92-2](/img/structure/B3030214.png)
9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
概要
説明
Synthesis Analysis
The synthesis of various triazoloquinazolinone derivatives has been explored in recent studies. One approach involves the reaction of 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes in the presence of piperidine, yielding 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones. These compounds can be further dehydrogenated using thionyl chloride to produce 1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones. Additionally, the reaction of the starting compound with active methylene compounds leads to condensed products, which can cyclize into 1,2,4-triazolo[3,2-fc]quinazolin-9(1H)-one upon heating. Acetylation reactions have also been reported, with the outcome depending on the reaction conditions, leading to either acetyl derivatives or dimerization to form pentacyclic compounds .
Molecular Structure Analysis
The molecular structure of triazoloquinazolinone derivatives has been investigated using density functional theory (DFT) calculations and X-ray diffraction. These studies have confirmed that the optimized molecular structures obtained from DFT closely match the crystallographically analyzed structures. Such analyses are crucial for understanding the conformational stability and potential reactivity of these compounds .
Chemical Reactions Analysis
In the realm of medicinal chemistry, triazoloquinazolinones have been synthesized to evaluate their binding affinity to the benzodiazepine receptor. For instance, 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has shown a high affinity for this receptor. The importance of the 2-substituent and ring substitution has been assessed to modify the activity of these compounds. Notably, some derivatives have been identified as potent benzodiazepine antagonists in rat models, with one compound exhibiting activity comparable to known antagonists from the pyrazoloquinoline series .
Physical and Chemical Properties Analysis
The physicochemical properties of triazoloquinazolinone derivatives can be elucidated through the analysis of frontier molecular orbitals and molecular electrostatic potentials. These properties are essential for predicting the behavior of these compounds in various chemical environments and for their potential applications in drug design and other fields .
科学的研究の応用
Medicinal Chemistry and Biological Activities
Quinazoline derivatives, including those similar in structure to 9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, have been extensively studied for their biological activities. These compounds are known for their broad spectrum of biological properties, such as anti-cancer, antibacterial, anti-inflammatory, and antimalarial activities. Quinazolines are found in more than 200 naturally occurring alkaloids and have shown promise as potential medicinal agents due to their stability and the ability to introduce various bioactive moieties. Specific quinazoline derivatives have demonstrated antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, highlighting their importance in countering antibiotic resistance (Tiwary et al., 2016).
Anticancer Applications
Quinazoline derivatives have been identified as effective anticancer agents. These compounds inhibit a wide range of therapeutic protein targets, including EGFR (Epidermal Growth Factor Receptor), which plays a crucial role in the proliferation of cancer cells. The development of quinazoline compounds as anticancer drugs has seen significant advancements, with several patents approved for their use as inhibitors of other kinases, histone deacetylase, and some metabolic pathways. The structural diversity and extensive target range of these compounds make them promising candidates for novel anticancer therapies (Ravez et al., 2015).
Synthetic Chemistry and Drug Development
The synthetic chemistry of quinazolines has also been a focus of research, aiming to develop new and efficient methods for their synthesis. This is crucial for exploring the potential applications of quinazolines in drug development further. The creation of eco-friendly, mild, and atom-efficient synthetic strategies for quinazolines is essential for the continued investigation of their properties and applications. Such efforts contribute to the development of quinazolines with promising synthetic approaches, which may lead to new therapeutic agents (Faisal & Saeed, 2021).
作用機序
Target of Action
The primary target of 9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one interacts with PCAF by binding to its active site . This interaction inhibits the bromodomain of PCAF, thereby preventing it from exerting its gene regulatory functions .
Biochemical Pathways
The inhibition of PCAF affects the acetylation of histones, a process that is crucial for the regulation of gene expression . This can lead to changes in the transcriptional activity of various genes, potentially affecting multiple biochemical pathways involved in cell growth and proliferation .
Result of Action
The molecular and cellular effects of 9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one’s action are primarily related to its inhibitory effect on PCAF. By inhibiting PCAF, this compound can potentially alter gene expression profiles, leading to the suppression of cell growth and proliferation . This makes it a potential candidate for anticancer therapy .
特性
IUPAC Name |
9-bromo-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4O/c10-5-1-2-7-6(3-5)8-11-4-12-14(8)9(15)13-7/h1-4H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXDEXWXUULCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=NC=NN3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597703 | |
| Record name | 9-Bromo[1,2,4]triazolo[1,5-c]quinazolin-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one | |
CAS RN |
882517-92-2 | |
| Record name | 9-Bromo[1,2,4]triazolo[1,5-c]quinazolin-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


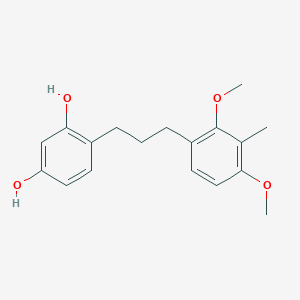


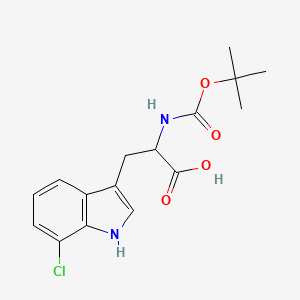

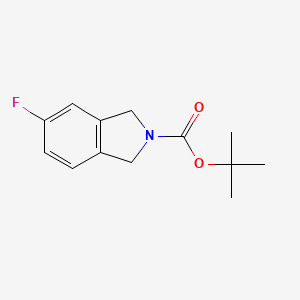
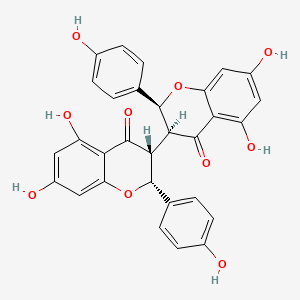
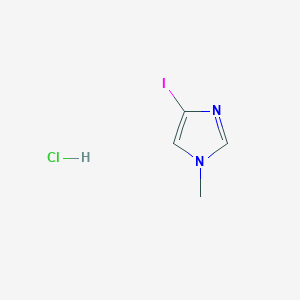
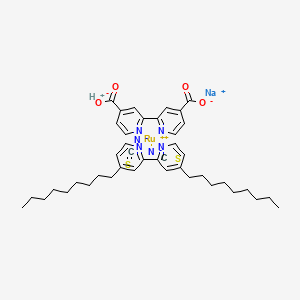

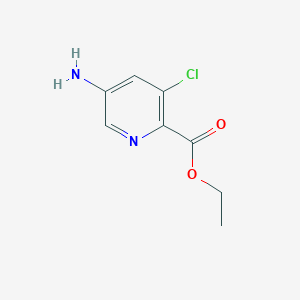


![[1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol](/img/structure/B3030154.png)